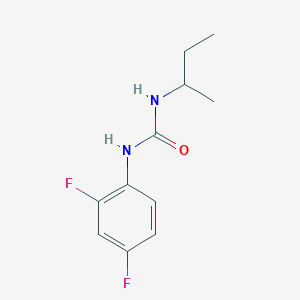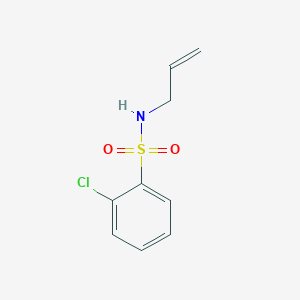
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline carboxamides, which are known to exhibit a wide range of pharmacological activities. CPQ has been shown to possess potent anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide exerts its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and cell proliferation. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activity of COX-2 and iNOS enzymes, which are key mediators of inflammation and pain.
Biochemical and Physiological Effects
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes, as well as the activity of various enzymes involved in inflammation and pain. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has some limitations for use in laboratory experiments. It has been shown to exhibit low solubility in water, which can limit its bioavailability and efficacy. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
将来の方向性
There are several future directions for research on 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide. One potential area of research is the development of novel analogs of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide and its potential use in the treatment of neurodegenerative disorders.
合成法
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide can be synthesized through a multistep process involving the reaction of cyclopropylamine with 2-bromoacetophenone, followed by cyclization with 2-amino-3-phenylpropanoic acid and subsequent amidation with 4-chloroquinoline-2-carboxylic acid. The final product is obtained through purification using column chromatography.
科学的研究の応用
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as arthritis. 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has also been shown to exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, 2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-cyclopropyl-N-(1-phenylethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-14(15-7-3-2-4-8-15)22-21(24)18-13-20(16-11-12-16)23-19-10-6-5-9-17(18)19/h2-10,13-14,16H,11-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVPAXFFJOWOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455554.png)


![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)
![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)

![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)
